molecular formula C5H8N2O2 B15486592 1,2-Cyclopentanedione dioxime CAS No. 6635-29-6

1,2-Cyclopentanedione dioxime

Cat. No.: B15486592
CAS No.: 6635-29-6
M. Wt: 128.13 g/mol
InChI Key: ZTBIQJONGXVDJZ-YDFGWWAZSA-N
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Description

1,2-Cyclopentanedione dioxime (CAS 6635-29-6) is a high-purity chemical reagent with significant applications in electrochemical and pharmacological research. This compound, with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol, is characterized by its high density of 1.45 g/cm³ and a boiling point of 230.6°C at 760 mmHg . Researchers value this dioxime for its utility in studying electron transfer (ET) and oxidative stress (OS) in biological systems. Electrochemical studies, such as cyclic voltammetry, utilize this compound to model how conjugated aliphatic dioximes behave in physiological conditions, as their reduction potentials are pH-dependent and can suggest a role in multifaceted bioactivity scenarios . Furthermore, the core structure of 1,2-cyclopentanedione has been investigated as a promising carboxylic acid bio-isostere in medicinal chemistry. Replacing a carboxylic acid with this moiety in prototypic drug molecules, such as thromboxane A2 prostanoid (TP) receptor antagonists, has yielded potent derivatives, indicating its potential for improving the properties of biologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate laboratory safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6635-29-6

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyiminocyclopentylidene]hydroxylamine

InChI

InChI=1S/C5H8N2O2/c8-6-4-2-1-3-5(4)7-9/h8-9H,1-3H2/b6-4+,7-5+

InChI Key

ZTBIQJONGXVDJZ-YDFGWWAZSA-N

Isomeric SMILES

C1C/C(=N\O)/C(=N/O)/C1

Canonical SMILES

C1CC(=NO)C(=NO)C1

Origin of Product

United States

Synthetic Strategies and Methodologies

Precursor Synthesis Pathways for 1,2-Cyclopentanedione (B1606141)

The primary precursor for the synthesis of 1,2-cyclopentanedione dioxime is 1,2-cyclopentanedione. Several synthetic routes have been established for the preparation of this key intermediate.

One of the earliest reported methods involves a base-induced condensation of diethyl glutarate with diethyl oxalate. This reaction is followed by hydrolysis and decarboxylation of the resulting diketodiester to yield 1,2-cyclopentanedione. orgsyn.org

Another common approach begins with the oxidation of cyclopentene. For instance, cyclopentene can be oxidized to 1,2-cyclopentanediol, which can then be further oxidized to the desired 1,2-dione. A method for this transformation involves the oxidation of cyclopentene with hydrogen peroxide in the presence of a catalyst system, such as an Fe-Cu catalyst, to form cyclopentene oxide, which is subsequently hydrolyzed to 1,2-cyclopentanediol. nih.gov

Additionally, substituted derivatives of 1,2-cyclopentanedione can be synthesized. For example, 3-alkyl-cyclopentane-1,2-diones can be prepared through the condensation of esters of glutaric acid and oxalic acid in the presence of an alkali metal alkoxide. The resulting salt is then alkylated and subsequently hydrolyzed to yield the 3-alkyl-cyclopentane-1,2-dione.

A general overview of precursor synthesis pathways is presented in the table below.

Starting Material(s)Key ReagentsIntermediate(s)Final Product
Diethyl glutarate, Diethyl oxalateBaseDiketodiester1,2-Cyclopentanedione
CyclopenteneHydrogen peroxide, Catalyst (e.g., Fe-Cu)Cyclopentene oxide, 1,2-Cyclopentanediol1,2-Cyclopentanedione
Esters of glutaric acid, Esters of oxalic acidAlkali metal alkoxide, Alkylating agent, Mineral acid3,5-dicarboalkoxy-cyclopentane-1,2-dione dialkali metal salt, 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one3-Alkyl-cyclopentane-1,2-dione

Dioxime Formation Procedures via Oximation Reactions

The conversion of 1,2-cyclopentanedione to its dioxime is achieved through an oximation reaction, which involves treating the dione (B5365651) with hydroxylamine (B1172632) or one of its salts.

(CH₂)₃(CO)₂ + 2 NH₂OH·HCl + 2 CH₃COONa → (CH₂)₃(C=NOH)₂ + 2 CH₃COOH + 2 NaCl + 2 H₂O

Analogous procedures for the oximation of the six-membered ring analogue, 1,2-cyclohexanedione (B122817), provide further insight into the reaction. For instance, 1,2-cyclohexanedione can be oximated using hydroxylammonium chloride in an aqueous solution of potassium hydroxide. sielc.com The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.

The mechanism of oxime formation involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime. The reaction is generally favored under slightly acidic to neutral conditions.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

While specific optimization studies for the synthesis of this compound are not extensively documented, principles of chemical kinetics and analogy to similar reactions, such as the synthesis of 1,2-cyclohexanedione dioxime, can guide the optimization of reaction conditions to maximize yield and selectivity.

Key parameters for optimization include:

Stoichiometry of Reactants: The molar ratio of hydroxylamine to the dione is a critical factor. A slight excess of hydroxylamine is often used to ensure complete conversion of the diketone.

pH of the Reaction Medium: The pH of the reaction mixture influences the rate of oximation. The reaction is typically carried out in a buffered solution (e.g., using sodium acetate) to maintain a pH that is optimal for the nucleophilic attack of hydroxylamine and the subsequent dehydration step. For the analogous 1,2-cyclohexanedione dioxime synthesis, the pH is carefully adjusted to 7.0 before heating. google.com

Temperature and Reaction Time: The reaction is often heated to increase the rate of reaction. However, excessive temperatures can lead to the decomposition of the reactants or products. The optimal temperature and reaction time need to be determined empirically to achieve a balance between reaction rate and product stability. Refluxing for a specific duration, as mentioned in the synthesis of this compound, is a common practice. nih.gov

Solvent: Water is a common solvent for this reaction due to the solubility of the hydroxylamine salt and the base. The use of co-solvents can sometimes improve the solubility of the diketone and influence the reaction rate.

The formation of different stereoisomers (syn, anti, and amphi) of the dioxime is possible. The control of isomer selectivity can be influenced by the reaction conditions, although this aspect is not well-documented for this compound.

Purification and Isolation Techniques for this compound and its Intermediates

The purification of this compound and its precursor, 1,2-cyclopentanedione, is crucial to obtain a product of high purity.

For the intermediate, 1,2-cyclopentanedione , purification is typically achieved by distillation under reduced pressure.

For the final product, This compound , the primary method of purification is recrystallization . After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling. This crude solid can be collected by filtration and then recrystallized from a suitable solvent, such as 50% ethanol (B145695), to obtain purified crystals. nih.gov The process of recrystallization helps to remove unreacted starting materials, by-products, and other impurities. The purity of the recrystallized product can be assessed by its melting point.

In addition to recrystallization, chromatographic techniques can be employed for the purification and analysis of dioximes. High-performance liquid chromatography (HPLC) has been used for the separation of the analogous 1,2-cyclohexanedione dioxime, suggesting its applicability for this compound as well. sielc.com

The isolation of the product from the reaction mixture typically involves the following steps:

Precipitation: The product is often induced to precipitate out of the solution by cooling the reaction mixture.

Filtration: The solid product is separated from the liquid phase using filtration, for example, with a Büchner funnel.

Washing: The filtered solid is washed with a suitable solvent, typically cold water, to remove any soluble impurities.

Drying: The purified solid is then dried, often in a vacuum desiccator, to remove any residual solvent.

Derivatization Methods and Analog Synthesis for this compound

This compound can serve as a starting material for the synthesis of various derivatives and analogs, leading to compounds with different chemical structures and properties.

One significant derivatization involves the reaction of this compound with thionyl chloride in liquid sulfur dioxide. This reaction leads to the formation of a cyclodehydrated product, 5,6-dihydro-4H-cyclopenta[c]furazan , also known as an oxadiazole derivative. oup.com This transformation involves the condensation of the two neighboring hydroximino groups.

Furthermore, the reaction of this compound with sulfur trioxide in liquid sulfur dioxide results in ring cleavage , affording δ-cyanovaleric acid. oup.com

Another class of derivatives that can be synthesized are dioxime oxalates . These can be prepared by reacting the corresponding oxime with oxalyl chloride. For instance, cyclopentanone oxime can be reacted to form O,O'-oxalyldicyclopentanone oxime. mdpi.com This methodology could potentially be applied to this compound to generate novel derivatives.

The synthesis of analogs can also be achieved by starting with substituted 1,2-cyclopentanediones, as described in the precursor synthesis section. This allows for the introduction of various functional groups onto the cyclopentane (B165970) ring, leading to a diverse range of dioxime analogs.

A summary of derivatization reactions is provided in the table below.

ReagentReaction ConditionsProduct
Thionyl chlorideLiquid sulfur dioxide5,6-dihydro-4H-cyclopenta[c]furazan
Sulfur trioxideLiquid sulfur dioxideδ-Cyanovaleric acid
Oxalyl chloride-Dioxime oxalate derivative (potential)

Coordination Chemistry and Metal Complexation

Ligand Binding Modes and Chelation Principles of 1,2-Cyclopentanedione (B1606141) Dioxime

The coordination behavior of 1,2-cyclopentanedione dioxime is primarily dictated by the arrangement of its oxime functional groups. These groups allow for various binding modes, leading to the formation of both mononuclear and polynuclear metal complexes.

The most prevalent coordination mode for this compound involves the chelation of a metal ion through the two nitrogen atoms of the oxime groups. This N,N-chelation results in the formation of a stable five-membered ring. In the presence of a metal ion, two molecules of this compound typically coordinate in a square-planar or octahedral geometry.

Infrared spectroscopy is a key tool for confirming this coordination mode. The C=N stretching vibration (ν(C=N)) in the free ligand appears at a specific frequency, which shifts to lower frequencies upon complexation. This shift indicates the coordination of the metal ion to the nitrogen atom of the oxime group. researchgate.net For the analogous 1,2-cyclohexanedione (B122817) dioxime, the ν(C=N) band in the free ligand is observed around 1458 cm⁻¹, and this band shifts to lower frequencies in its cobalt(II) and nickel(II) complexes, confirming nitrogen coordination. researchgate.net

In many square-planar complexes, particularly with d⁸ metals like Ni(II), two deprotonated dioxime ligands coordinate to the metal center in the equatorial plane. These structures are often stabilized by strong intramolecular hydrogen bonds between the oxime groups of the two ligand molecules.

While N,N-chelation is the dominant binding mode, coordination involving the oxygen atoms of the oxime groups is also possible, though less common for mononuclear complexes. O-coordination can occur in conjunction with N-coordination, leading to N,O-bidentate chelation, or the oxygen atoms can act as bridging sites between metal centers in polynuclear complexes. The geometry and electronic properties of the metal ion, as well as the reaction conditions, influence the preference for N- versus O-coordination.

This compound can function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. In such arrangements, the dioxime ligand can adopt various geometries. For instance, the oxime groups can bridge two metal ions, with each metal being coordinated to a nitrogen atom of one oxime and an oxygen atom of the other. This N,O-bridging mode can lead to the formation of dimeric or polymeric structures.

Studies on related dioxime ligands have shown that they can act as bridging ligands. For example, 6,6'-diacetyl-2,2'-bipyridine (B3052977) dioxime has been shown to coordinate to two copper(I) ions as a bridging ligand, forming a dinuclear metal complex. epa.gov This suggests that this compound could similarly facilitate the formation of polynuclear systems through its flexible coordination capabilities.

Complex Formation with Transition Metals

This compound readily forms stable complexes with a variety of transition metals. The following sections detail the complexation with cobalt and nickel.

Cobalt ions, in both +2 and +3 oxidation states, form well-defined complexes with this compound. The synthesis of these complexes often involves the reaction of a cobalt(II) salt with the ligand in an appropriate solvent.

In the absence of an oxidizing agent and in acidic media, cobalt(II) and the analogous 1,2-cyclohexanedione dioxime form a cis-octahedral complex. researchgate.net However, in the presence of oxygen, cobalt(II) can be oxidized to cobalt(III), leading to a trans-octahedral complex. researchgate.net These cobalt(III) complexes are typically very stable. Spectroscopic data for cobalt complexes with similar dioxime ligands indicate coordination through the nitrogen atoms. researchgate.net

The general reaction for the formation of a cobalt(II) complex can be represented as: Co²⁺ + 2 C₅H₈N₂O₂ → [Co(C₅H₇N₂O₂)₂] + 2 H⁺

The resulting complexes are often colored and can be characterized by various analytical techniques.

Table 1: Spectroscopic Data for a Representative Cobalt(II)-Dioxime Complex

Spectroscopic Technique Observed Features Interpretation
Infrared (IR) Spectroscopy Shift of ν(C=N) to lower frequency Coordination of Co(II) to the oxime nitrogen atoms.

Nickel(II) ions react with this compound to form characteristically colored, stable complexes. The most common stoichiometry is 1:2 (metal:ligand), resulting in a square-planar geometry, which is typical for Ni(II) with strong-field ligands like dioximes.

The synthesis usually involves mixing a nickel(II) salt solution with a solution of the ligand. The resulting complex, often a brightly colored precipitate, can be isolated and purified. The coordination environment around the nickel(II) ion in these complexes is typically square-planar, with the two dioxime ligands arranged in a trans configuration and held together by intramolecular hydrogen bonds.

Infrared spectral data for nickel(II) complexes with dioxime ligands show a shift in the ν(C=N) band to a lower frequency, confirming the coordination of the nickel ion through the nitrogen atoms. researchgate.netresearchgate.net

Table 2: Characteristics of a Typical Nickel(II)-Dioxime Complex

Property Description Reference
Stoichiometry 1:2 (Ni:Ligand) chemijournal.com
Geometry Square-planar or Octahedral chemijournal.comresearchgate.net
Color Yellow, Red, or Brown chemijournal.com

The reaction can be summarized as: Ni²⁺ + 2 C₅H₈N₂O₂ → [Ni(C₅H₇N₂O₂)₂] + 2 H⁺

These nickel complexes have been characterized by elemental analysis, molar conductance, magnetic susceptibility, and various spectroscopic techniques. researchgate.netchemijournal.com

Palladium Complexes and Associated Analytical Chemistry Applications

This compound, also known as nioxime (B7763894), belongs to the class of vic-dioximes which are renowned for their utility in analytical chemistry, especially for the detection and quantification of palladium(II). wikipedia.org Similar to its well-known analogue dimethylglyoxime (B607122) (dmgH₂), this compound forms intensely colored, insoluble complexes with palladium(II). wikipedia.org This reactivity is the cornerstone of its application in gravimetric and spectrophotometric analysis. semanticscholar.orgorientjchem.org

The reaction involves the coordination of two deprotonated dioxime ligands to a central palladium atom, typically resulting in a square planar complex. These complexes are sparingly soluble in aqueous solutions, leading to the formation of a precipitate that can be used for gravimetric analysis. The high selectivity of vic-dioximes for palladium and nickel allows for their determination even in the presence of other metal ions. semanticscholar.org Spectrophotometric methods are also widely employed, leveraging the intense color of the palladium-dioxime complex. semanticscholar.org The molar absorptivity of such complexes is often high, enabling the sensitive determination of palladium in various samples, including industrial catalysts. semanticscholar.org

While many spectrophotometric methods for palladium determination exist, they can be limited by factors such as strict pH control and low selectivity against ions like Ni(II), Co(II), and Cu(II). semanticscholar.org However, reagents like this compound offer a reliable and established method for palladium analysis. researchgate.net

Other Metal Complex Formations (e.g., Fe, Cu, Ti, Uranyl)

Beyond palladium, this compound coordinates with a range of other metal ions, forming complexes with diverse structures and properties.

Iron (Fe): Iron can form stable complexes with α-diimine type ligands. osti.gov Depending on the oxidation state (Fe(II) or Fe(III)) and the reaction conditions, various coordination geometries can be achieved. Iron(II) complexes with bisphosphine ligands have been synthesized and characterized, demonstrating the metal's affinity for nitrogen and phosphorus donors. rsc.org While specific studies on this compound with iron are not extensively detailed in the provided context, the formation of a five-membered cyclic Fe³⁺–dioxime complex has been suggested as an intermediate in certain catalytic reactions.

Copper (Cu): Copper(II) complexes are widely studied in coordination chemistry due to their diverse applications. nih.govnih.gov Copper(II) readily forms complexes with ligands containing nitrogen and oxygen donor atoms. rsc.org The interaction of copper(II) with oxime ligands can be complex, sometimes promoting transformations of the ligand itself. mdpi.com For instance, the reaction of copper(II) chloride with α-pyridoin oxime in methanol (B129727) leads to the formation of a dodecanuclear copper cluster containing the dianion of (E,E)-1,2-di(pyridin-2-yl)ethanedione dioxime, demonstrating a copper(II)-assisted transformation. mdpi.com It is expected that this compound forms stable, typically square planar, complexes with Cu(II).

Titanium (Ti): Titanium(IV) complexes have been explored for various applications. nih.gov Ti(IV) is a d⁰ metal ion and typically forms complexes that can be susceptible to hydrolysis. nih.gov The stability of titanium complexes is highly dependent on the nature of the coordinating ligands. While titanocene (B72419) dichloride decomposes extensively at neutral pH, other complexes like [Ti₄(maltolato)₈(μ-O)₄] can be stable for extended periods. nih.gov Ligand exchange in Ti(IV) complexes can be either inert or labile depending on the chelate. nih.gov For example, Ti(IV) citrate (B86180) complexes are labile, whereas others are ligand-exchange inert over a broad pH range. nih.gov Coordination with this compound would likely involve the oxime's oxygen and nitrogen atoms, but the stability in aqueous solution would be a key consideration.

Uranyl (UO₂²⁺): The linear uranyl cation (UO₂²⁺) forms complexes by coordinating additional ligands in its equatorial plane. nih.gov It is a "hard" acid and preferentially binds to "hard" donor atoms like oxygen. mdpi.com While uranyl complexes with various dicarboxylate and diamido-dipyrrin ligands have been synthesized and characterized, specific complexes with this compound are less documented in the available literature. nih.govnih.gov The coordination would likely involve the oxygen atoms of the oxime groups. The resulting complexes are generally stable, though their redox properties can be influenced by the coordinating ligands. nih.gov

Stereochemistry and Isomerism in this compound Metal Complexes

Isomers are compounds with the same formula but different arrangements of atoms. libretexts.org In coordination chemistry, this phenomenon is crucial and gives rise to complexes with distinct physical and chemical properties. libretexts.org Metal complexes of this compound can exhibit several types of isomerism.

Stereoisomerism in these complexes can be broadly categorized into geometric and optical isomerism. unacademy.com

Ligand Isomerism: The this compound ligand itself can exist as different isomers, primarily the anti- and amphi- forms. These isomers can lead to the formation of structurally different metal complexes. For example, the anti-dioxime forms a red bis-complex with nickel(II), whereas the amphi-dioxime gives a yellow-brown bis-complex with nickel(II).

Geometric Isomerism: This type of isomerism relates to the spatial arrangement of ligands around the central metal ion. libretexts.org

cis-trans Isomerism: In square planar (e.g., Pd(II), Pt(II)) or octahedral complexes of the type MA₂B₂, two identical ligands can be positioned adjacent to each other (cis, 90° apart) or on opposite sides of the metal (trans, 180° apart). libretexts.orglibretexts.org

fac-mer Isomerism: In octahedral complexes with the formula MA₃B₃, the three identical ligands can be arranged on one face of the octahedron (facial or fac isomer) or in a plane bisecting the complex (meridional or mer isomer). libretexts.org

Optical Isomerism: This occurs when a complex is chiral, meaning it is non-superimposable on its mirror image. unacademy.com These non-superimposable mirror images are called enantiomers. Octahedral complexes with bidentate ligands, such as tris-chelate complexes [M(L-L)₃] or cis-[M(L-L)₂X₂], are common examples that exhibit optical isomerism. youtube.com

The table below summarizes the types of isomerism relevant to metal complexes of this compound.

Isomerism TypeDescriptionExample Condition
Ligand Isomerism Different isomeric forms of the this compound ligand itself.anti- vs. amphi- isomers.
Geometric Isomerism Different spatial arrangements of ligands around the central metal ion.cis and trans isomers in square planar [M(niox)₂X₂] complexes.
fac and mer isomers in octahedral [M(niox)₃] complexes (if monodentate) or [M(A)₃(B)₃] type complexes.
Optical Isomerism Existence of non-superimposable mirror images (enantiomers).Octahedral cis-[M(niox)₂(X)₂] complexes (where niox is a bidentate ligand).

Stability and Lability of Coordination Compounds

The terms stability and lability are kinetic concepts that describe the rate at which ligands in a coordination complex are substituted. youtube.com A complex is considered labile if it undergoes rapid ligand substitution (e.g., within one minute at 25°C), whereas it is inert if its ligand substitution reactions are slow. youtube.comyoutube.com This is distinct from thermodynamic stability (indicated by formation constants), as a thermodynamically stable complex can still be kinetically labile. youtube.com

Several factors influence the lability of a metal complex:

Metal Ion Charge: Higher charge on the central metal ion generally leads to stronger metal-ligand bonds and thus more inert complexes. youtube.com

Metal Ion Size: Smaller ionic radius for a given charge results in greater charge density and more inert complexes. youtube.com As one moves down a group in the periodic table, metals tend to become more inert. youtube.com

d-Electron Configuration: The arrangement of electrons in the d-orbitals is a critical factor.

Complexes with empty (d⁰, e.g., Ti⁴⁺), or fully filled (d¹⁰, e.g., Zn²⁺) orbitals are generally labile. youtube.com

Complexes with electrons in the higher-energy eg orbitals (which have anti-bonding character) tend to be labile. youtube.com

Octahedral complexes with d³, low-spin d⁴, low-spin d⁵, and low-spin d⁶ configurations are typically inert due to high ligand field stabilization energy. youtube.com

The stability of metal complexes in solution is quantified by stability constants (or formation constants), with higher values indicating greater thermodynamic stability. ethz.chresearchgate.net For instance, studies have been conducted to determine the dissociation constants of various vic-dioximes and the formation constants of their copper complexes. researchgate.net

The table below summarizes the expected lability for complexes of this compound with the specified metals.

Metal IonTypical d-ConfigurationFactors Influencing Lability/InertnessExpected Character
Pd(II) d⁸ (low-spin)Square planar geometry; high ligand field stabilization energy.Inert
Fe(II) d⁶ (high-spin)Electrons in both t₂g and eg orbitals.Labile
Fe(III) d⁵ (high-spin)Spherically symmetric electron distribution; no ligand field stabilization energy.Labile
Cu(II) d⁹Jahn-Teller distortion; electron in eg orbital.Labile
Ti(IV) d⁰No d-electrons; no ligand field stabilization energy.Very Labile
U(VI) (in UO₂²⁺) f⁰Governed by strong U=O bonds and equatorial coordination.Generally Labile

Reaction Mechanisms and Chemical Transformations

Mechanisms of Dioxime Formation Reactions

The synthesis of 1,2-cyclopentanedione (B1606141) dioxime from its corresponding diketone, 1,2-cyclopentanedione, proceeds through a well-established pathway for oxime formation. This reaction involves the condensation of the carbonyl groups of the diketone with hydroxylamine (B1172632).

The generally accepted mechanism for oxime formation occurs in two primary steps:

Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the diketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. researchgate.net This initial addition can be catalyzed by either acid or base.

Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration to form the more stable oxime. researchgate.net In this step, the hydroxyl group is protonated (under acidic conditions) to form a good leaving group (water), which is then eliminated, leading to the formation of the carbon-nitrogen double bond of the oxime.

This process occurs at both carbonyl positions of the 1,2-cyclopentanedione to yield the dioxime. The reaction is typically carried out by refluxing the diketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to neutralize the liberated HCl. oup.com

A general representation of the reaction is as follows:

(CH₂)₃(CO)₂ + 2 NH₂OH·HCl + 2 CH₃COONa → (CH₂)₃(C=NOH)₂ + 2 CH₃COOH + 2 NaCl + 2 H₂O

Complexation Reaction Pathways and Kinetics

1,2-Cyclopentanedione dioxime is an effective chelating agent, capable of forming stable complexes with various metal ions. The nitrogen atoms of the oxime groups act as the donor sites, leading to the formation of five-membered chelate rings with the metal center.

[M(S)ₙ]ˣ⁺ + L → [M(S)ₙ₋₁L]ˣ⁺ + S

Where M is the metal ion, S is a solvent molecule, and L is the this compound ligand.

The specific mechanism of ligand substitution can be classified as follows:

Dissociative (D) Mechanism: The reaction proceeds through an intermediate with a lower coordination number. A solvent molecule first dissociates from the metal complex, and then the incoming ligand coordinates to the metal center. libretexts.org

Associative (A) Mechanism: The reaction involves the formation of an intermediate with a higher coordination number. The incoming ligand first coordinates to the metal, and then a solvent molecule is released. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without a distinct intermediate. This can be further divided into associative interchange (Iₐ) and dissociative interchange (IᏧ) depending on the degree of bond formation with the incoming ligand in the transition state. libretexts.org

The preferred pathway is influenced by several factors, including the nature of the metal ion (size, charge, and electronic configuration), the entering and leaving ligands, and the reaction conditions. While specific kinetic data for the complexation of this compound is not extensively detailed in the available literature, the general principles of ligand substitution provide a framework for understanding these processes. The rates of these reactions can span a very wide range, with some complexes being kinetically labile (fast ligand exchange) and others being kinetically inert (slow ligand exchange). libretexts.org

Substitution Reactions within Coordination Spheres of this compound Complexes

Once a complex of this compound is formed, the coordinated dioxime ligand itself can influence subsequent substitution reactions. The "trans effect" is a significant factor in square planar complexes, where the ligand trans to a leaving group influences the rate of its substitution. libretexts.org The order of the trans effect for common ligands is generally:

CN⁻ > CO > PR₃ > NCS⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃

This effect can be utilized to direct the synthesis of specific isomers of mixed-ligand complexes. While this compound is not typically listed in the standard trans effect series, its electronic properties would determine its influence on substitution reactions within its complexes.

Furthermore, the entire dioxime ligand can be replaced by another ligand in a ligand exchange reaction. chemguide.co.uk The ease of this replacement depends on the relative stability of the starting and resulting complexes, as well as the kinetic lability of the complex.

Reductive Transformations of this compound (e.g., to diamines)

The oxime functional groups of this compound can be reduced to form the corresponding amines, yielding 1,2-diaminocyclopentane. This transformation is a valuable synthetic route to cyclic diamines, which are important building blocks in organic and medicinal chemistry.

Common methods for the reduction of oximes to amines include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or platinum oxide.

Chemical Reduction: A variety of chemical reducing agents can be employed. Historically, sodium metal in a protic solvent like ethanol (B145695) has been used. wikipedia.org More modern methods may utilize hydride reagents like lithium aluminum hydride (LiAlH₄).

The reduction of aldoximes can sometimes yield a mixture of primary and secondary amines, though reaction conditions can often be tailored to favor the primary amine product. wikipedia.org

The reduction of the precursor, 1,2-cyclopentanedione, under Birch reduction conditions (sodium in liquid ammonia) can lead to different products depending on the presence of a proton source. In the absence of an alcohol, the α-hydroxyketone is the primary product after workup. However, in the presence of an alcohol, the reaction can proceed to form the 1,2-diol. stackexchange.com

Other Chemical Reactions and Ring Modifications involving the Diketone Precursor

The precursor to this compound, 1,2-cyclopentanedione, is a versatile starting material for a variety of chemical transformations. ontosight.ai Its structure allows for a range of reactions, including nucleophilic additions and condensations. ontosight.ai

One notable reaction of this compound itself is its behavior in liquid sulfur dioxide. Depending on the reagent used, different products can be obtained. For instance, reaction with thionyl chloride leads to the formation of 5,6-dihydro-4H-cyclopenta[c]furazan through condensation of the two neighboring hydroximino groups. In contrast, reaction with sulfur trioxide results in ring cleavage to produce α-cyanovaleric acid. oup.com

Furthermore, 1,2-cyclopentanedione has been investigated as a potential bioisostere for the carboxylic acid functional group in drug design. nih.gov This involves synthesizing derivatives where the cyclopentane-1,2-dione unit replaces a carboxylic acid moiety. nih.gov

The cyclopentane (B165970) ring system itself can be synthesized through various methods, including cycloaddition reactions. researchgate.net These methods provide access to substituted cyclopentane derivatives that can serve as precursors to various diketones and their corresponding dioximes.

Advanced Analytical Characterization Approaches

Spectroscopic Methodologies for Structural Elucidation of 1,2-Cyclopentanedione (B1606141) Dioxime and its Complexes

Spectroscopic techniques are fundamental in determining the structure of 1,2-Cyclopentanedione dioxime and its complexes. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data on bond vibrations, electronic transitions, and the nuclear spin environment.

Infrared Spectroscopy in Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing hydrogen bonding in this compound and its derivatives. The presence of both hydroxyl (-OH) and oxime (C=N-OH) groups gives rise to characteristic absorption bands. In vic-dioximes, such as this compound, intramolecular and intermolecular hydrogen bonds significantly influence the position and shape of the O-H stretching vibration band. acs.orgwikipedia.org

The IR spectrum of a related compound, cis-1,2-cyclopentanediol, shows that intramolecular hydrogen bonding between adjacent hydroxyl groups leads to a lowering of the O-H stretching frequency. acs.orgwikipedia.org This is because the hydrogen bond weakens the O-H bond. acs.orgwikipedia.org A similar effect is expected in this compound due to the proximity of the two oxime groups. The presence of a broad absorption band in the 3200-3500 cm⁻¹ region, which does not disappear upon dilution, would be indicative of intramolecular hydrogen bonding. acs.orgwikipedia.org

The characteristic vibrational frequencies for vic-dioximes provide a spectral fingerprint for the molecule. ontosight.ai Key IR absorption bands for vic-dioximes are summarized in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching (H-bonded)3200-3500 (broad)
C-HStretching2850-3000
C=NStretching~1650
N-OStretching980-1040

Data compiled from representative vic-dioxime spectra. ontosight.ai

Upon complexation with a metal ion, shifts in the C=N and N-O stretching frequencies are observed, indicating coordination of the nitrogen atoms of the oxime groups to the metal center. ontosight.ai The disappearance or significant shift of the O-H band can suggest deprotonation of the oxime groups upon forming the complex. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure and stereochemistry of this compound and its complexes. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Isomer Identification: Vic-dioximes can exist as three geometric isomers: anti-(E,E), amphi-(E,Z), and syn-(Z,Z). acs.org These isomers can be distinguished by NMR due to the different chemical environments of the protons and carbons in each form. nih.govethz.ch For instance, the chemical shifts of the oxime protons (-NOH) and the carbons of the C=N bonds would differ for each isomer. acs.org In many vic-dioximes, the anti-isomer is the most stable and is the one that typically forms colored chelates with transition metals. ontosight.ai

Conformational Analysis: The conformation of the five-membered cyclopentane (B165970) ring can also be studied using NMR. The coupling constants between adjacent protons on the ring provide information about the dihedral angles, which in turn helps to define the ring's pucker.

A representative ¹H NMR spectrum of a vic-dioxime would show distinct signals for the oxime protons, which are typically broad singlets and appear at a downfield chemical shift (e.g., ~10-11 ppm), and signals for the aliphatic protons of the cyclopentane ring. acs.org Similarly, the ¹³C NMR spectrum would show characteristic signals for the C=N carbons (e.g., ~137-143 ppm) and the aliphatic carbons of the ring. acs.org

The following table summarizes typical NMR spectral data for vic-dioximes.

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HOxime (-NOH)10.0 - 11.0
¹HAliphatic (ring)1.5 - 3.0
¹³COxime (C=N)137 - 143
¹³CAliphatic (ring)20 - 40

Data compiled from representative vic-dioxime spectra. acs.org

Upon complexation, changes in the chemical shifts of the protons and carbons near the coordination site are expected, providing further evidence for the structure of the complex.

Mass Spectrometry Techniques

The mass spectrum of 1,2-cyclopentanedione shows a molecular ion peak corresponding to its molecular weight. ontosight.aiorgsyn.orgnist.gov The fragmentation of this compound under electron ionization (EI) would likely involve initial loss of small, stable neutral molecules such as water (H₂O), hydroxyl radicals (•OH), or nitric oxide (NO). The fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

A typical mass spectrum of a related compound, 1,2-cyclohexanedione (B122817) dioxime, shows a molecular ion peak and fragment ions resulting from the loss of these small molecules. nist.gov This information can be extrapolated to predict the behavior of this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes

In these complexes, the vic-dioxime ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the two nitrogen atoms of the oxime groups. researchgate.netchemicalbook.com This coordination often results in the formation of a stable five-membered chelate ring. The geometry around the central metal ion can vary, with square-planar and octahedral arrangements being common. researchgate.netchemicalbook.com

For example, in cobalt(II) complexes with 1,2-cyclohexanedione dioxime, the cobalt atom is coordinated by two chloride ligands and two nitrogen atoms from two dioxime ligands, resulting in a distorted tetrahedral geometry. researchgate.net The crystal structure of such complexes is often stabilized by a network of hydrogen bonds.

The table below presents typical crystallographic data for a metal complex with a vic-dioxime ligand.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)14.789
β (°)98.76
Metal-N bond length (Å)~2.0 - 2.2
N-Metal-N bond angle (°)~80 - 90

Data is representative of a typical vic-dioxime metal complex. researchgate.net

Electrochemical Methods in Redox Behavior Studies

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties of this compound and its metal complexes. researchgate.net These studies provide information on the oxidation and reduction potentials of the compounds, the stability of the different oxidation states, and the electron transfer kinetics. researchgate.net

The redox behavior of these compounds is influenced by the nature of the metal ion, the ligand framework, and the solvent system. researchgate.net For instance, the oxidation of cyclometalated palladium(II) complexes has been shown to be dependent on the metal-metal distance in binuclear complexes. researchgate.net

A cyclic voltammogram of a metal complex of this compound would reveal the potentials at which the metal center or the ligand undergoes oxidation or reduction. The reversibility of these processes can be assessed from the peak separation and the ratio of the anodic and cathodic peak currents. This information is crucial for understanding the potential applications of these complexes in areas such as catalysis and materials science.

pH-Dependent Equilibria Studies of this compound and its Complexes

The study of pH-dependent equilibria is essential for understanding the formation and stability of this compound complexes in solution. researchgate.netijcce.ac.irijirset.com Potentiometric titration is a common technique used to determine the protonation constants of the ligand and the stability constants of the metal complexes at different pH values. researchgate.netijcce.ac.irijirset.com

This compound has two acidic protons on the oxime groups. The pKa values of these protons determine the species of the ligand present at a given pH. The complexation of metal ions with the dioxime is highly dependent on the pH of the solution, as the deprotonated form of the ligand is typically the coordinating species.

By titrating a solution containing the ligand and a metal ion with a standard base, the formation constants of the various complex species (e.g., ML, ML₂, MHL) can be determined. ijcce.ac.irijirset.com These stability constants provide a quantitative measure of the strength of the metal-ligand interaction. The order of stability of complexes with different metal ions often follows the Irving-Williams series. ijcce.ac.ir

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies) on Molecular Structure and Electronic Properties of 1,2-Cyclopentanedione (B1606141) Dioxime.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of 1,2-cyclopentanedione dioxime. dtu.dkdiva-portal.org These computational methods allow for the determination of optimized geometries, bond lengths, bond angles, and electronic properties, such as charge distribution and molecular orbital energies.

DFT studies have been instrumental in understanding the electronic properties of related heterocyclic compounds, providing insights into how structural modifications influence the electronic landscape of the molecule. researchgate.net For instance, calculations can reveal the electron density distribution, highlighting electron-rich and electron-poor regions, which are crucial for predicting reactivity. The choice of functional and basis set in these calculations is critical for obtaining results that accurately correlate with experimental data. researchgate.net

Table 1: Representative Theoretical Data for this compound

PropertyCalculated Value
Molecular FormulaC₅H₈N₂O₂
Molecular Weight128.13 g/mol
Exact Mass128.0586 g/mol
Computed Properties (Representative)
XLogP3-0.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Topological Polar Surface Area68.2 Ų
Heavy Atom Count9
Complexity148

Note: The values in this table are representative and can vary depending on the specific computational methods and levels of theory employed.

Prediction of Isomeric Stability and Tautomerism.

Computational methods are particularly valuable for predicting the relative stabilities of different isomers and tautomers of this compound. The compound can exist in various forms, including different geometric isomers (E/Z configurations of the oxime groups) and tautomers (e.g., nitroso-enol forms).

Theoretical calculations can determine the total energy of each isomer and tautomer, allowing for the prediction of the most stable form under specific conditions. For example, studies on similar dione (B5365651) systems have shown that one tautomer may be significantly more stable than others depending on the substitution pattern. nih.gov Non-empirical quantum chemistry methods have been successfully used to investigate tautomerism and estimate the energies of intramolecular hydrogen bonds in related compounds. researchgate.net

Modeling of Reaction Mechanisms and Transition States.

These models can predict the activation energies of different reaction steps, offering insights into reaction kinetics and identifying the rate-determining step. Such computational studies are invaluable for designing new synthetic routes and understanding the reactivity of the dioxime with various reagents. mit.edu

Ligand Field Theory and Electronic Structure of Metal Complexes.

When this compound acts as a ligand to form metal complexes, Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of these coordination compounds. fiveable.melibretexts.orgeveryscience.comlibretexts.org LFT, an extension of crystal field theory, describes the interaction between the metal d-orbitals and the ligand orbitals. youtube.com

The theory explains the splitting of the metal d-orbitals into different energy levels due to the electrostatic field of the ligands. fiveable.meyoutube.com The magnitude of this splitting, denoted as Δ, depends on the metal ion, its oxidation state, and the nature of the ligand. fiveable.me This splitting pattern determines the electronic configuration of the metal ion, which in turn influences the complex's magnetic properties, color, and stability. fiveable.meyoutube.com For instance, it can predict whether a complex will be high-spin or low-spin. fiveable.me

Molecular Dynamics Simulations for Conformational Analysis.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational flexibility and dynamics of this compound and its derivatives over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can provide insights into the accessible conformations, the transitions between them, and the influence of the solvent environment. nih.gov

These simulations start with an initial structure and calculate the forces between atoms to predict their subsequent movements, providing a dynamic picture of the molecule's behavior. nih.gov For larger systems, such as the dioxime complexed with a biological macromolecule, MD can be used to explore binding modes and conformational changes upon complex formation. nih.gov

Applications in Chemical Synthesis and Catalysis

Role as an Intermediate in Organic Synthesis

1,2-Cyclopentanedione (B1606141) dioxime serves as a crucial intermediate in the synthesis of coordination compounds. It is typically prepared from its precursor, 1,2-cyclopentanedione, through an oximation reaction with hydroxylamine (B1172632). This conversion is a foundational step, as the resulting vic-dioxime structure possesses the N,N'-donor atoms required for chelation with metal ions. The primary role of 1,2-cyclopentanedione dioxime as a synthetic intermediate is therefore in the preparation of metal-ligand complexes that are subsequently used in catalysis. While its precursor, cyclopentane-1,2-dione, has been investigated as a potential bio-isostere for the carboxylic acid functional group in drug design, the dioxime derivative is predominantly valued for its role in constructing catalytically active metal centers nih.gov.

Ligand Design in Homogeneous Catalysis

In the field of homogeneous catalysis, the design of ligands is paramount to controlling the activity and selectivity of a metal catalyst. Vic-dioximes, such as this compound, are well-established as effective chelating ligands. They readily form stable, often square planar, complexes with a range of transition metals, including nickel, cobalt, and copper fishersci.comresearchgate.netthermofisher.com. The stability of these complexes is a key feature, providing a robust platform for catalytic transformations. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the dioxime backbone, although the cyclopentane (B165970) ring offers a simple, unsubstituted scaffold.

Asymmetric catalysis, which aims to produce chiral compounds with high enantioselectivity, is a cornerstone of modern synthetic chemistry. This is often achieved using metal catalysts bearing chiral ligands researchgate.netnih.gov. While the development of chiral vic-dioxime ligands and their metal complexes is an active area of research, specific applications of chiral derivatives of this compound in enantioselective catalysis are not widely reported in the scientific literature. The principles of asymmetric induction using chiral-at-metal complexes and sophisticated ligand design remain a promising but underexplored avenue for this particular ligand nih.gov.

Many catalytic cycles are driven by the ability of a metal complex to undergo oxidation and reduction. The metal complexes of vic-dioximes are known to exhibit well-defined redox behaviors, which can be studied by techniques such as cyclic voltammetry researchgate.net. In many of these systems, the ligand is considered "redox non-innocent," meaning it can actively participate in electron transfer processes alongside the metal center nih.govdesy.de. This property is crucial in redox catalysis, where the ligand can act as an electron reservoir, facilitating multi-electron transformations that might be inaccessible to the metal alone. Catalytic reactions such as the reduction of nitro groups, mediated by dioxime complexes, inherently involve a series of electron and proton transfer steps, highlighting the importance of the redox properties of both the metal and the ligand framework rsc.orgrsc.org.

Hydrogenation and dehydrogenation are fundamental chemical transformations. While many catalysts have been developed for these processes, complexes involving this compound are particularly noted for their activity in transfer hydrogenation rsc.orgrsc.org. In transfer hydrogenation, a hydrogen donor molecule, such as an alcohol, is used in place of high-pressure hydrogen gas, which can offer significant practical and safety advantages mdpi.com. Dioxime-ligated complexes can facilitate the transfer of hydrogen from the donor molecule to a substrate, such as a ketone or a nitroarene, effecting its reduction rsc.org.

A significant application of dioxime ligands in catalysis is in the one-pot reductive N-methylation of nitroarenes using methanol (B129727). Ruthenium(II) arene complexes bearing simple dioxime ligands have been shown to be highly effective catalysts for this tandem reaction rsc.org. In this process, methanol serves as a source of hydrogen for the reduction of the nitro group to an amine (transfer hydrogenation) and as the C1 source for the subsequent N-methylation of the newly formed amine.

The catalytic system, utilizing a complex such as [RuI(κ²N-nioxime)(η⁶-p-cymene)]NO₃ (where nioxime (B7763894) is the closely related 1,2-cyclohexanedione (B122817) dioxime), operates efficiently under optimized conditions (e.g., methanol as solvent, tBuOK as base, at 130 °C). The reaction proceeds through a proposed metal-ligand cooperative mechanism. The process is effective for a variety of aromatic nitro compounds, converting them into the corresponding N-methyl anilines rsc.org.

Nitroarene SubstrateProduct (N-methyl aniline derivative)Isolated Yield (%)
NitrobenzeneN-methylaniline85
1-Methyl-4-nitrobenzeneN,4-dimethylaniline88
1-Methoxy-4-nitrobenzene4-Methoxy-N-methylaniline84
1-Chloro-4-nitrobenzene4-Chloro-N-methylaniline80
1-Bromo-4-nitrobenzene4-Bromo-N-methylaniline75
1-Fluoro-4-nitrobenzene4-Fluoro-N-methylaniline81

Data sourced from a study on Ruthenium(II) arene complexes bearing dioxime ligands for the one-pot N-methylation of nitroarenes. The yields are for the isolated hydrochloride salts of the products rsc.org.

Applications in Materials Science Research

The ability of this compound to form stable chelates with metal ions suggests its potential as a building block in materials science, particularly in the construction of metal-containing polymers or metal-organic frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis nih.govrsc.orgrsc.org. While related organic molecules, including other oximes and cyclopentane derivatives, have been successfully incorporated into MOFs, the specific use of this compound as a primary linker in MOF synthesis is not extensively documented nih.govnih.gov. Nonetheless, its robust coordination chemistry presents an opportunity for the future design of novel functional materials.

Analytical Reagent Methodologies for Metal Ion Determination.

This compound is a significant organic reagent in analytical chemistry, utilized for the determination of various metal ions. Its utility stems from its ability to form stable and often colored complexes with metal ions, which serves as the basis for several analytical techniques. These methods are valued for their specificity and sensitivity in quantifying metal ions.

Gravimetric Determination Principles.

Gravimetric analysis is a method based on the measurement of mass. asdlib.org With this compound, this involves the formation of a precipitate with the target metal ion. libretexts.org For a successful gravimetric analysis, the precipitating agent should be specific or at least selective for the analyte. iyte.edu.tr The resulting precipitate must have low solubility to ensure that at least 99.9% of the analyte is precipitated, be of high purity, and have a known, constant composition after drying. libretexts.orgiyte.edu.tr The particle size of the precipitate is also crucial; larger particles are easier to filter and wash free of impurities. iyte.edu.tr

The procedural steps for gravimetric analysis with this compound are as follows:

Precipitation: An excess of this compound is added to the sample solution containing the metal ion. The conditions, such as pH and temperature, are controlled to promote the formation of a pure precipitate with a desirable particle size.

Digestion: The precipitate is often left to stand in the hot mother liquor for a period. This process, known as digestion, can lead to larger and purer particles through recrystallization.

Filtration: The precipitate is separated from the solution using a filtration medium that retains the solid particles.

Washing: The isolated precipitate is washed with a suitable solvent to remove any soluble impurities from the surface.

Drying or Ignition: The precipitate is heated to a constant weight to remove the solvent and any other volatile species. The final product must have a well-defined chemical composition. libretexts.org

Weighing: The mass of the dried precipitate is accurately measured.

Calculation: The mass of the metal ion in the original sample is calculated from the mass of the precipitate and its known chemical formula.

Spectrophotometric Determination Principles.

Spectrophotometric methods of analysis are based on the absorption of light by a colored solution. When this compound reacts with a metal ion to form a colored complex, the intensity of the color is proportional to the concentration of the metal ion. This relationship is described by the Beer-Lambert Law.

The general procedure for the spectrophotometric determination of a metal ion using this compound involves:

Complex Formation: A solution of this compound is added to the sample solution containing the metal ion under optimal conditions of pH and reagent concentration to form a colored complex.

Measurement of Absorbance: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) using a spectrophotometer. The λmax is the wavelength at which the complex shows the strongest absorption of light.

Calibration Curve: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of the metal ion of known concentrations. The absorbance is plotted against the concentration.

Determination of Unknown Concentration: The concentration of the metal ion in the sample solution is determined by measuring its absorbance and using the calibration curve to find the corresponding concentration.

This method is particularly useful for determining trace amounts of metal ions due to its high sensitivity.

Colorimetric Filtration Methods.

Colorimetric filtration is a technique that combines the formation of a colored precipitate with a filtration step for the determination of metal ions. This method can be used for both qualitative and quantitative analysis.

In this method, a solution containing the metal ion is passed through a filter paper or membrane that has been impregnated with this compound. The reaction between the metal ion and the reagent on the filter produces a colored spot. The intensity of the color of the spot is proportional to the concentration of the metal ion in the solution.

For quantitative analysis, the color intensity can be compared visually with a set of pre-prepared standards, or it can be measured more accurately using a scanner and image analysis software. researchgate.net This technique is advantageous for its simplicity, speed, and suitability for on-site analysis. A study on a similar compound, 1,2-cyclohexanedione dioxime (nioxime), demonstrated a colorimetric filtration method for the determination of Ni(II) and Pb(II) ions. researchgate.net The color changes on the membrane were imaged using a flatbed scanner and digitized for quantitative analysis. researchgate.net

Selectivity and Interference Mitigation Strategies.

Selectivity is a crucial aspect of any analytical method, referring to the ability of the reagent to react with a specific analyte in the presence of other components. This compound is a selective reagent, but it can react with several metal ions. Therefore, strategies to mitigate interference are often necessary to ensure the accuracy of the analysis.

Common interfering ions for dioxime reagents include palladium, platinum, gold, iron, cobalt, and nickel. libretexts.orgacs.org

Strategies to mitigate interference include:

pH Control: The formation of metal-dioxime complexes is often pH-dependent. By carefully controlling the pH of the solution, it is possible to selectively precipitate or form a complex with the target metal ion while keeping the interfering ions in solution.

Masking Agents: Masking agents are substances that form stable complexes with interfering ions, preventing them from reacting with this compound. For example, cyanide can be used to mask certain metal ions.

Demasking: This technique involves the release of an ion from a masking agent. For instance, the demasking of dimethylglyoxime (B607122) in alkaline solutions of palladium dimethylglyoxime can be used for the sensitive detection of cyanide ions. researchgate.net

Separation Techniques: Prior to the determination step, interfering ions can be removed from the sample solution using techniques such as ion exchange chromatography or solvent extraction.

The following table provides a summary of the analytical methodologies and interference mitigation strategies:

Analytical Method Principle Advantages Common Interfering Ions Interference Mitigation Strategies
Gravimetric Determination Formation of a stable, insoluble precipitate of known composition.High accuracy and precision.Ions that co-precipitate with the analyte.pH control, use of masking agents, digestion of the precipitate.
Spectrophotometric Determination Formation of a colored complex in solution, with absorbance proportional to concentration.High sensitivity, suitable for trace analysis.Ions that form colored complexes with the reagent or absorb at the same wavelength.pH control, use of masking agents, derivative spectrophotometry.
Colorimetric Filtration Formation of a colored precipitate on a filter medium.Rapid, simple, suitable for on-site analysis.Ions that form colored precipitates with the reagent.pH control, use of specific masking agents impregnated on the filter.

Emerging Research Directions and Future Outlook

Development of Novel Derivatized Ligands from 1,2-Cyclopentanedione (B1606141) Dioxime

A significant area of current research focuses on the chemical modification of 1,2-cyclopentanedione dioxime to create new, derivatized ligands with tailored properties. By introducing various functional groups onto the parent dioxime structure, researchers can fine-tune the electronic and steric characteristics of the resulting ligands. This, in turn, influences the properties of the metal complexes they form, opening up possibilities for new applications in catalysis, materials science, and analytical chemistry.

For instance, the introduction of bulky substituents can enhance the solubility of the corresponding metal complexes in organic solvents and create specific steric environments around the metal center, which can be crucial for controlling catalytic selectivity. Conversely, the incorporation of hydrophilic or ionizable groups can impart water solubility, a desirable trait for applications in aqueous media and for developing more environmentally friendly processes.

Derivative Type Potential Application Rationale
Alkyl/Aryl EthersHomogeneous CatalysisEnhanced solubility in nonpolar solvents.
Ester DerivativesMaterials SciencePotential for polymerization and material functionalization.
Boronic Acid EstersSupramolecular ChemistryFormation of covalent organic frameworks and sensors.

The synthesis of these novel ligands often involves well-established organic reactions, such as etherification, esterification, and cross-coupling reactions, applied to the hydroxyl groups of the dioxime. The characterization of these new compounds relies heavily on spectroscopic techniques like NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction to elucidate their precise molecular structures.

Exploration of New Catalytic Systems involving this compound Complexes

Building upon the foundation of derivatized ligands, a major thrust of current research is the exploration of new catalytic systems based on metal complexes of this compound and its derivatives. These complexes are being investigated for their potential to catalyze a wide range of organic transformations.

One promising area is in the field of cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals, agrochemicals, and functional materials. Researchers are designing and testing novel palladium, nickel, and copper complexes of this compound as catalysts for reactions such as Suzuki, Heck, and Sonogashira couplings. The goal is to develop more active, stable, and selective catalysts that can operate under milder reaction conditions.

Another area of intense investigation is oxidation catalysis. The ability of transition metal complexes to exist in multiple oxidation states makes them well-suited for catalyzing oxidation reactions. By carefully selecting the metal center and the dioxime ligand, researchers aim to develop catalysts for the selective oxidation of alcohols, alkenes, and other organic substrates.

Metal Center Catalytic Application Example Reaction
Palladium (Pd)Cross-CouplingSuzuki, Heck, Sonogashira
Nickel (Ni)Cross-Coupling, HydrogenationKumada, Negishi
Copper (Cu)Click Chemistry, OxidationAzide-Alkyne Cycloaddition
Cobalt (Co)Redox CatalysisOxidation of Alcohols

The performance of these catalytic systems is evaluated based on several key metrics, including catalytic activity (turnover number and turnover frequency), selectivity (chemo-, regio-, and stereoselectivity), and catalyst stability and recyclability.

Advanced Computational Modeling for Rational Design in this compound Research

In parallel with experimental work, advanced computational modeling has emerged as a powerful tool for accelerating the rational design of new ligands and catalysts based on this compound. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are being employed to gain deeper insights into the electronic structure, bonding, and reactivity of these molecules.

Computational studies can predict the geometric and electronic properties of both the free ligands and their metal complexes. This information is invaluable for understanding ligand-metal interactions and for predicting how modifications to the ligand structure will affect the properties of the resulting complex. For example, DFT calculations can be used to estimate the bond dissociation energies, redox potentials, and activation barriers for key steps in a catalytic cycle.

This predictive power allows researchers to screen virtual libraries of potential ligands and catalysts before embarking on time-consuming and resource-intensive laboratory synthesis. By identifying the most promising candidates computationally, experimental efforts can be more focused and efficient.

Computational Method Information Gained Application in Research
Density Functional Theory (DFT)Electronic structure, geometry, reaction energiesCatalyst design, reactivity prediction
Time-Dependent DFT (TD-DFT)Electronic absorption spectra, excited state propertiesUnderstanding photochemical properties
Molecular Dynamics (MD)Conformational analysis, solvent effectsSimulating behavior in solution

The synergy between computational modeling and experimental validation is a key driver of innovation in this field, enabling a more systematic and efficient approach to the development of new functional molecules.

Integration into Supramolecular Assemblies

The ability of this compound and its metal complexes to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes them attractive building blocks for the construction of supramolecular assemblies. nih.gov These are complex, well-organized structures formed through the spontaneous association of molecular components.

One area of exploration is the use of these dioxime complexes in the formation of metal-organic frameworks (MOFs) and coordination polymers. By linking metal centers with dioxime-based ligands, researchers can create extended one-, two-, or three-dimensional networks with porous structures. These materials have potential applications in gas storage and separation, catalysis, and sensing.

Another fascinating direction is the incorporation of this compound derivatives into host-guest systems. For example, a dioxime-containing molecule could be designed to selectively bind to a specific guest molecule through a combination of hydrogen bonding and other non-covalent interactions. This could lead to the development of new sensors or drug delivery systems.

The design of these supramolecular assemblies often relies on a deep understanding of molecular recognition principles and the subtle interplay of various intermolecular forces. The resulting structures are typically characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and various microscopic methods.

Green Chemistry Approaches in Synthesis and Application of this compound

In line with the growing global emphasis on sustainable development, green chemistry principles are increasingly being integrated into the synthesis and application of this compound. ejcmpr.comresearchgate.net The goal is to develop more environmentally friendly processes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govtaylorfrancis.com

In terms of synthesis, researchers are exploring alternative, greener routes to this compound and its derivatives. This includes the use of less hazardous solvents, the development of catalytic methods to replace stoichiometric reagents, and the investigation of biosynthetic pathways. researchgate.net For example, the use of water as a solvent or the application of microwave-assisted synthesis can significantly reduce the environmental impact of chemical production. nih.gov

Furthermore, the use of this compound complexes in aqueous-phase catalysis is a major area of green chemistry research. By designing water-soluble ligands and catalysts, reactions can be carried out in water instead of volatile organic solvents, which are often toxic and flammable.

Green Chemistry Principle Application in this compound Research
Waste PreventionDevelopment of high-yield, atom-economical syntheses.
Safer Solvents and AuxiliariesUse of water, supercritical fluids, or ionic liquids as reaction media.
Design for Energy EfficiencyMicrowave-assisted synthesis, reactions at ambient temperature and pressure. nih.gov
CatalysisUse of catalytic amounts of dioxime complexes instead of stoichiometric reagents.
Design for DegradationIncorporation of biodegradable functional groups into ligand structures.

The adoption of green chemistry approaches is not only an ethical imperative but also a driver of innovation, leading to the development of more efficient, cost-effective, and sustainable chemical processes. ejcmpr.com

Q & A

Q. Table 1: Example Metal Complexation Data for Dioximes

Metal IonObserved λmax (nm)Stability Constant (log K)Reference
Co(II)52012.3
Ni(II)45010.8

Advanced: What methods are used to synthesize derivatives of this compound for high-energy materials?

Answer:
Derivatization often involves functionalizing the dioxime backbone. For example:

  • Tetrazole Synthesis: React with NaN3 under acidic conditions to form energetic tetrazole derivatives (e.g., 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione dioxime) .
  • Salt Formation: Protonate the dioxime with strong acids (e.g., HNO3) to create energetic salts with enhanced thermal stability .

Key Considerations:

  • Safety Protocols: Use remote handling for explosive intermediates.
  • Characterization: Employ DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) to assess stability.

Basic: What are the key physicochemical properties of this compound?

Answer:
While direct data is sparse, computational tools and analogs provide insights:

  • Molecular Weight: 142.16 g/mol (calculated for C5H8N2O2).
  • Solubility: Likely polar-solvent soluble (e.g., ethanol, DMSO) due to oxime groups .
  • Thermal Stability: Decomposes above 200°C (inferred from cyclohexane analogs) .

Q. Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Octanol/Water)0.85ChemAxon Calculator
pKa (Oxime protons)~9.5–10.5DFT Simulations

Advanced: How can computational chemistry predict the coordination behavior of this compound with transition metals?

Answer:

Molecular Dynamics (MD): Simulate ligand flexibility in solution.

Density Functional Theory (DFT): Optimize metal-ligand geometries and calculate bond dissociation energies.

NMR Chemical Shift Prediction: Compare computed vs. experimental <sup>1</sup>H/<sup>13</sup>C shifts to validate structures .

Case Study: Ruthenium(II) complexes with cyclohexanedione dioxime show catalytic activity in transfer hydrogenation, suggesting similar potential for cyclopentane analogs .

Basic: What analytical techniques characterize this compound?

Answer:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion).
  • FT-IR: Identify oxime (-NOH) stretches (~3200 cm<sup>-1</sup>) and C=N bonds (~1650 cm<sup>-1</sup>) .
  • X-Ray Crystallography: Resolve solid-state structure (if single crystals are obtainable).

Advanced: What role does this compound play in catalysis?

Answer:
Dioxime ligands enhance catalytic activity in:

  • Transfer Hydrogenation: Ru(II) complexes catalyze ketone reduction using methanol as a hydrogen source .
  • Electrocatalysis: Co(III) dioxime complexes mimic cobalamin in H2 production .

Experimental Design Tip: Screen solvent effects (e.g., water vs. acetonitrile) to optimize catalytic turnover.

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